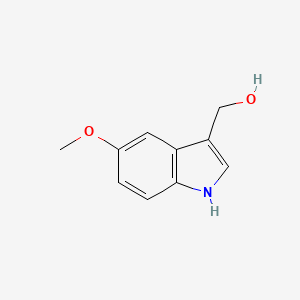

(5-methoxy-1H-indol-3-yl)methanol

Descripción general

Descripción

(5-methoxy-1H-indol-3-yl)methanol: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position and a hydroxymethyl group at the 3-position of the indole ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (5-methoxy-1H-indol-3-yl)methanol typically begins with commercially available indole derivatives.

Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (5-methoxy-1H-indol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Halogenated indoles, substituted indoles.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Studies have shown its potential in:

- Antiviral Activity : Demonstrated effectiveness against various viral infections.

- Anticancer Properties : In vitro studies indicate that it can inhibit cancer cell proliferation.

- Antimicrobial Effects : Effective against both Gram-positive and Gram-negative bacteria.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, (5-methoxy-1H-indol-3-yl)methanol was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, suggesting its potential as a lead compound for cancer therapy .

Applications in Drug Development

Due to its structural similarity to serotonin, this compound is being investigated for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for drug formulation targeting conditions such as depression and anxiety.

Case Study: Neuroprotective Properties

Research has indicated that derivatives of this compound exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The study showed that concentrations above 50 µM significantly improved cell viability under stress conditions .

Mecanismo De Acción

The mechanism of action of (5-methoxy-1H-indol-3-yl)methanol involves its interaction with various molecular targets, including enzymes and receptors. The methoxy and hydroxymethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate signaling pathways by acting as an agonist or antagonist, depending on the target .

Comparación Con Compuestos Similares

(5-methoxy-1-methyl-1H-indol-3-yl)methanol: This compound has a methyl group at the 1-position instead of a hydrogen atom, which can alter its chemical properties and biological activity.

(5-methoxy-1H-indole-3-carboxaldehyde): This compound has an aldehyde group at the 3-position instead of a hydroxymethyl group, affecting its reactivity and applications.

Uniqueness:

Structural Features: The presence of both methoxy and hydroxymethyl groups in (5-methoxy-1H-indol-3-yl)methanol makes it unique compared to other indole derivatives.

Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility.

Actividad Biológica

(5-methoxy-1H-indol-3-yl)methanol is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the various aspects of its biological activity, including its mechanisms of action, effects in cellular and animal models, and potential therapeutic applications.

Overview of Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antiviral : Demonstrated efficacy against various viral pathogens.

- Anti-inflammatory : Reduces inflammation through modulation of immune responses.

- Anticancer : Induces apoptosis in cancer cells and inhibits tumor growth.

- Antioxidant : Scavenges reactive oxygen species (ROS), reducing oxidative stress.

- Antimicrobial : Effective against a variety of bacterial and fungal strains.

- Antidiabetic and Antimalarial : Shows promise in managing diabetes and malaria.

The biological effects of this compound are mediated through several mechanisms:

- Inhibition of ROS : The compound reduces oxidative stress by scavenging ROS, which is implicated in various diseases including cancer and neurodegenerative disorders.

- Modulation of Cell Signaling Pathways : It influences key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

- Interaction with Receptors : The compound may interact with various receptors, including those involved in neurotransmission and immune responses.

Cellular Effects

Studies have shown that this compound affects cellular processes such as:

- Cell Cycle Regulation : Induces cell cycle arrest at specific phases, which is crucial for its anticancer activity.

- Gene Expression Alteration : Modifies the expression of genes related to apoptosis and cell survival, leading to increased cell death in malignant cells .

Dosage Effects in Animal Models

Research involving animal models has highlighted the importance of dosage in determining the efficacy and safety of this compound:

- In rodent models, varying dosages have been associated with normalization of plasma levels of biochemical markers, indicating potential therapeutic benefits.

- Higher doses have shown enhanced anticancer effects but also raised concerns regarding toxicity, necessitating careful dosage optimization.

Anticancer Activity

A study evaluated the anticancer properties of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different types of cancer cells. The mechanism was primarily through the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. It outperformed standard antibiotics like ampicillin in several assays, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other indole derivatives:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, anticancer, antioxidant | ROS inhibition, receptor interaction |

| (1-Ethyl-5-methoxy-1H-indol-3-yl)methanol | Antimicrobial, neuroprotective | Receptor binding, gene expression modulation |

| Methyl 3-(5-methoxy-1H-indol-3-yl)propanoate | Anticancer, anti-inflammatory | Cell cycle regulation |

Propiedades

IUPAC Name |

(5-methoxy-1H-indol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHPTCVFDZJNBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.